molecular formula C14H14N2O4 B13449044 3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2803882-16-6

3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B13449044
CAS No.: 2803882-16-6
M. Wt: 274.27 g/mol
InChI Key: FHXJRFUBKKGFJA-UHFFFAOYSA-N
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Description

3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that features a piperidine ring fused with an isoindoline structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the cyclization and hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione apart is its unique combination of the piperidine and isoindoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2803882-16-6

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-[5-(hydroxymethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O4/c17-7-8-1-2-9-6-16(14(20)10(9)5-8)11-3-4-12(18)15-13(11)19/h1-2,5,11,17H,3-4,6-7H2,(H,15,18,19)

InChI Key

FHXJRFUBKKGFJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CO

Origin of Product

United States

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